molecular formula C21H24Cl2O2Si B1353576 ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane CAS No. 525575-59-1

((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane

Cat. No.: B1353576
CAS No.: 525575-59-1
M. Wt: 407.4 g/mol
InChI Key: VXIRSIUMTLLONW-UHFFFAOYSA-N
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Description

((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane is a complex organic compound that features a trimethylsilane group attached to a phenyl ring substituted with dichloro, isopropyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the compound’s structure by adding hydrogen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology and Medicine

The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It can be used to develop new pharmaceuticals with specific therapeutic targets.

Industry

In the industrial sector, this compound can be utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and chemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • ((3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl)ethynyl)trimethylsilane
  • ((3,5-Dichloro-4-(4-hydroxy-3-isopropylphenoxy)phenyl)ethynyl)trimethylsilane

Uniqueness

Compared to similar compounds, ((3,5-Dichloro-4-(3-isopropyl-4-methoxyphenoxy)phenyl)ethynyl)trimethylsilane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-[3,5-dichloro-4-(4-methoxy-3-propan-2-ylphenoxy)phenyl]ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl2O2Si/c1-14(2)17-13-16(7-8-20(17)24-3)25-21-18(22)11-15(12-19(21)23)9-10-26(4,5)6/h7-8,11-14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIRSIUMTLLONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)OC2=C(C=C(C=C2Cl)C#C[Si](C)(C)C)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451092
Record name ({3,5-Dichloro-4-[4-methoxy-3-(propan-2-yl)phenoxy]phenyl}ethynyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525575-59-1
Record name 1,3-Dichloro-2-[4-methoxy-3-(1-methylethyl)phenoxy]-5-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525575-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ({3,5-Dichloro-4-[4-methoxy-3-(propan-2-yl)phenoxy]phenyl}ethynyl)(trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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